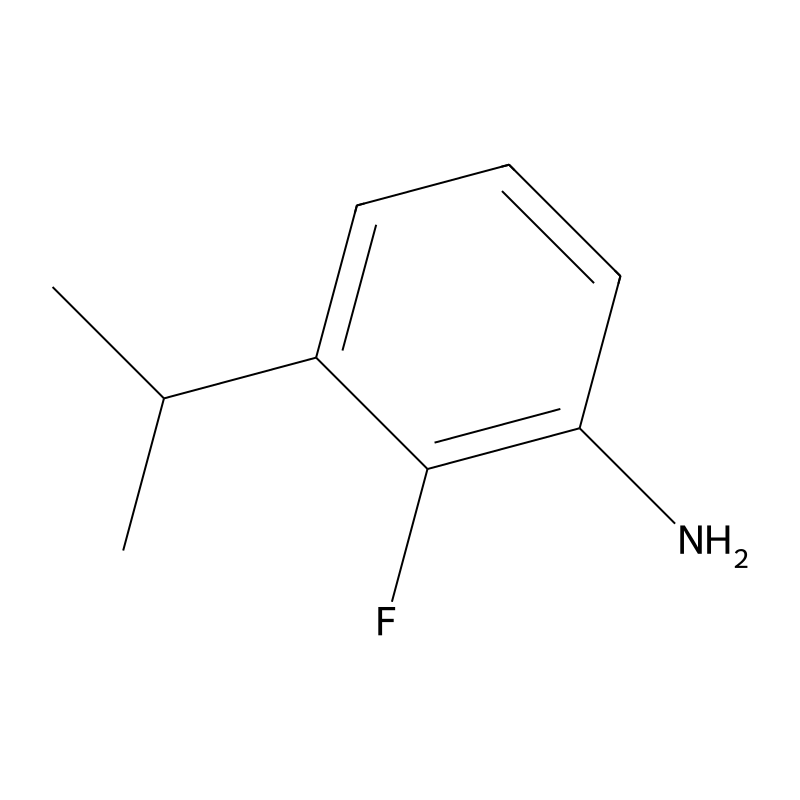

2-Fluoro-3-isopropylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Fluoro-3-isopropylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by the substitution of a fluorine atom at the ortho position relative to the amino group and an isopropyl group at the meta position. This unique arrangement imparts distinct electronic and steric properties to the compound, enhancing its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles under specific conditions.

- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction: The compound can be reduced to yield corresponding amines or other reduced products.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl compounds.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

The biological activity of 2-Fluoro-3-isopropylaniline is attributed to its interactions with various enzymes and receptors. Fluorinated compounds are known to enhance potency, selectivity, metabolic stability, and pharmacokinetics in drug development. The presence of the fluorine atom increases binding affinity to molecular targets through strong hydrogen bonds and electrostatic interactions, while the isopropyl group contributes steric hindrance that influences selectivity .

The synthesis of 2-Fluoro-3-isopropylaniline can be achieved through several methods:

- Fluorination of 3-Isopropylaniline: This involves using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile.

- Alkylation Process: Involves the alkylation of 2-fluoro-3-aminobenzene with isopropyl halide under basic conditions. This step is crucial for introducing the isopropyl group into the structure.

Industrial Production

In industrial settings, production methods are optimized for yield and efficiency, often using continuous flow reactors to maintain consistent reaction conditions. Key factors include the choice of fluorinating agent, solvent, reaction temperature, and pressure.

2-Fluoro-3-isopropylaniline has several applications across various fields:

- Pharmaceuticals: It serves as a precursor in synthesizing biologically active compounds.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its unique chemical properties.

- Dyes and Pigments: Acts as an intermediate in producing various colorants and specialty chemicals.

Research into the interaction studies of 2-Fluoro-3-isopropylaniline focuses on its binding mechanisms with biological targets. The compound's unique structural characteristics allow it to participate effectively in enzyme interactions and receptor binding studies, which are critical for drug design and development. Ongoing investigations aim to elucidate its pharmacokinetic profiles and metabolic pathways within biological systems .

Several compounds share structural similarities with 2-Fluoro-3-isopropylaniline. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoroaniline | Lacks isopropyl group; used in dye synthesis | |

| 3-Isopropylaniline | Lacks fluorine atom; affects binding interactions | |

| 2-Chloro-3-isopropylaniline | Contains chlorine instead of fluorine; different reactivity | |

| 4-Isopropylaniline | No fluorine; commonly used as a precursor |

Uniqueness

The uniqueness of 2-Fluoro-3-isopropylaniline lies in its combination of both the fluorine atom and the isopropyl group on the aniline framework. This combination enhances its reactivity and potential biological activity compared to its analogs, making it valuable for various synthetic applications.